molecular formula C25H20N4O2 B14488139 4,4'-(Phenylmethylene)bis(5-phenyl-2,4-dihydro-3H-pyrazol-3-one) CAS No. 63554-44-9

4,4'-(Phenylmethylene)bis(5-phenyl-2,4-dihydro-3H-pyrazol-3-one)

Cat. No.: B14488139
CAS No.: 63554-44-9
M. Wt: 408.5 g/mol
InChI Key: ZGNZNGGLTOLSTR-UHFFFAOYSA-N
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Description

4,4’-(Phenylmethylene)bis(5-phenyl-2,4-dihydro-3H-pyrazol-3-one) is a heterocyclic compound that belongs to the pyrazolone family Pyrazolones are known for their diverse biological activities and have been widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(Phenylmethylene)bis(5-phenyl-2,4-dihydro-3H-pyrazol-3-one) typically involves a multi-component reaction. One common method is the condensation of 3-methyl-1-phenyl-2-pyrazolin-5-one with aromatic aldehydes in the presence of a catalyst such as sodium acetate at room temperature . This reaction proceeds through a Knoevenagel condensation followed by a Michael addition to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

4,4’-(Phenylmethylene)bis(5-phenyl-2,4-dihydro-3H-pyrazol-3-one) can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole-4,5-diones, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,4’-(Phenylmethylene)bis(5-phenyl-2,4-dihydro-3H-pyrazol-3-one) involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In cancer cells, the compound has been shown to induce apoptosis through the activation of p53-mediated pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-(Phenylmethylene)bis(5-phenyl-2,4-dihydro-3H-pyrazol-3-one) is unique due to its specific structural features, which confer distinct biological activities and potential applications. Its ability to undergo various chemical reactions and its potential therapeutic properties make it a compound of significant interest in scientific research.

Properties

CAS No.

63554-44-9

Molecular Formula

C25H20N4O2

Molecular Weight

408.5 g/mol

IUPAC Name

4-[(5-oxo-3-phenyl-1,4-dihydropyrazol-4-yl)-phenylmethyl]-3-phenyl-1,4-dihydropyrazol-5-one

InChI

InChI=1S/C25H20N4O2/c30-24-20(22(26-28-24)17-12-6-2-7-13-17)19(16-10-4-1-5-11-16)21-23(27-29-25(21)31)18-14-8-3-9-15-18/h1-15,19-21H,(H,28,30)(H,29,31)

InChI Key

ZGNZNGGLTOLSTR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=O)C2C(C3C(=NNC3=O)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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